Bavachromene

Description

Properties

IUPAC Name |

(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPURLGLYLCBSU-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345765 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-38-8 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bavachromene: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Bavachromene, a natural chalcone isolated from the medicinal plant Psoralea corylifolia. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Identification

This compound, with the systematic IUPAC name (2E)-1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-hydroxyphenyl)-2-propene-1-one, is a notable chalcone derivative. Its chemical identity is well-defined by a unique combination of a chromene ring and a chalcone backbone.

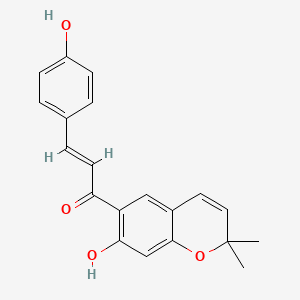

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Bioactivity Data

The following table summarizes key quantitative data for this compound. While extensive quantitative data on its biological activities are still emerging, this table provides a consolidated view of its known properties.

| Parameter | Value | Reference |

| Chemical Identifiers | ||

| IUPAC Name | (2E)-1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-hydroxyphenyl)-2-propene-1-one | |

| CAS Number | 41743-38-8 | |

| Molecular Formula | C20H18O4 | |

| Molecular Weight | 322.36 g/mol | |

| Canonical SMILES | CC1(C)OC2=C(C=C(C(=C2)C(=O)C=CC3=CC=C(C=C3)O)O)C=C1 | |

| Physicochemical Properties | ||

| XLogP3 | 4.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Biological Activity | ||

| Anti-inflammatory Activity | Data not available | |

| Antibacterial Activity | Data not available | |

| Antifungal Activity | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for the evaluation of this compound's biological activities are not extensively reported in publicly available literature. However, based on standard methodologies for assessing similar natural products, the following generalized protocols can be adapted.

Isolation of this compound from Psoralea corylifolia

A general procedure for isolating chalcones and other phenolic compounds from Psoralea corylifolia seeds involves solvent extraction followed by chromatographic separation.[1][2]

-

Extraction:

-

Dried and powdered seeds of Psoralea corylifolia are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 7 days).

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, typically rich in phenolic compounds, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

-

-

Measurement of Nitric Oxide:

-

After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is then determined.

-

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[3]

-

Preparation of Inoculum:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Assay Procedure:

-

Serial two-fold dilutions of this compound are prepared in MHB in a 96-well microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Antifungal Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

Similar to the antibacterial assay, the antifungal activity of this compound can be assessed by determining the MIC against fungal strains.

-

Preparation of Inoculum:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud Dextrose Agar (SDA).

-

A spore or yeast suspension is prepared in sterile saline and adjusted to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

The broth microdilution method is followed using RPMI-1640 medium.

-

Serial dilutions of this compound are prepared in the microtiter plate.

-

The standardized fungal inoculum is added to each well.

-

The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.

-

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is limited, the structural similarity to other chalcones and flavonoids with known anti-inflammatory properties suggests potential involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: This pathway is a key regulator of inflammation. Many natural anti-inflammatory compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

-

MAPK Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses. Inhibition of these pathways can lead to a decrease in the production of inflammatory cytokines.

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the anti-inflammatory properties of this compound and its potential mechanism of action involving the NF-κB signaling pathway.

Figure 2: Workflow for investigating the anti-inflammatory activity of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioactive Prenylflavonoids from Psoralea corylifolia

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of key bioactive compounds isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine. Due to the likely misspelling in the initial query for "Bavachromene," this document focuses on the well-researched prenylflavonoids from this plant, including Bavachalcone, Isobavachalcone, Bavachin, and Corylin. The guide details their mechanisms of action, effects on critical signaling pathways, and provides a compilation of quantitative data from various studies. Furthermore, it includes detailed experimental protocols for the isolation of these compounds and for key assays used to elucidate their cellular effects, along with visualizations of relevant signaling pathways and experimental workflows.

Discovery and Origin

The primary bioactive compounds discussed in this guide—Bavachalcone, Isobavachalcone, Bavachin, and Corylin—are all naturally occurring phytochemicals isolated from the seeds of the medicinal plant Psoralea corylifolia (Fabaceae). This plant, commonly known as "Babchi," has been a staple in traditional Ayurvedic and Chinese medicine for centuries, used to treat a variety of ailments, particularly skin diseases. Modern phytochemical investigations have led to the isolation and characterization of numerous compounds from this plant, with prenylflavonoids being a prominent class exhibiting a wide range of pharmacological activities.

The isolation of these compounds is typically achieved through extraction of the powdered seeds with organic solvents such as ethanol or methanol, followed by various chromatographic techniques to separate and purify the individual constituents.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of Bavachalcone, Isobavachalcone, and Bavachin based on available literature.

Table 1: Cytotoxic and Inhibitory Activities of Bavachalcone

| Compound | Cell Line/Target | Activity | IC50 Value | Reference |

| Bavachalcone | K562 (human erythroleukemia) | Cytotoxic | Not specified | [1] |

| Bavachalcone | MDA-MB-231 (human breast cancer) | Cytotoxic | Not specified | [1] |

| Bavachalcone | SK-N-MC (human neuroblastoma) | Cytotoxic | Not specified | [1] |

| Bavachalcone | Osteoclast Precursor Cells | Inhibition of Osteoclast Formation | ~1.5 µg/mL | [2] |

Table 2: Cytotoxic and Inhibitory Activities of Isobavachalcone

| Compound | Cell Line/Target | Activity | IC50 Value | Reference |

| Isobavachalcone | OVCAR-8 (ovarian cancer) | Akt Signaling Inhibition | 7.92 µM | [3] |

| Isobavachalcone | HT29 (colorectal cancer) | Cytotoxic | > 40 µM | [4] |

| Isobavachalcone | MDCK | Cytotoxic | 26.6 ± 3.4 µM | [4] |

| Isobavachalcone | HeLa (cervical cancer) | Cytotoxic | 10.08 to 60.16 µM | [5] |

Table 3: Estrogenic Activity of Bavachin

| Compound | Receptor | Activity | EC50 Value | Reference |

| Bavachin | Estrogen Receptor α (ERα) | Activation | 320 nM | [6][7][8] |

| Bavachin | Estrogen Receptor β (ERβ) | Activation | 680 nM | [6][7][8] |

Experimental Protocols

Isolation and Purification of Compounds from Psoralea corylifolia

This protocol describes a general method for the extraction and isolation of prenylflavonoids from the seeds of Psoralea corylifolia.

Materials:

-

Dried seeds of Psoralea corylifolia

-

Methanol

-

Petroleum ether

-

Benzene

-

Chloroform

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60F-254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Grind the dried seeds of Psoralea corylifolia into a fine powder.

-

Defat the powdered seeds with petroleum ether at room temperature.

-

Extract the defatted powder with methanol using a Soxhlet apparatus.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

-

-

Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of benzene and chloroform).[9]

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions using TLC to identify those containing the compounds of interest.

-

-

Purification:

-

Pool the fractions containing the desired compound.

-

Further purify the pooled fractions using additional chromatographic steps, such as preparative TLC or repeated column chromatography with different solvent systems, until a pure compound is obtained.[10]

-

Characterize the purified compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the isolated compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., K562, MDA-MB-231, SK-N-MC)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 195 µL of complete growth medium and incubate overnight.[1]

-

Prepare serial dilutions of the test compound in the medium.

-

Add 5 µL of the compound dilutions to the respective wells and incubate for the desired time (e.g., 24, 48, 72 hours).[1]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot for Akt Signaling Pathway Analysis

This protocol is used to determine the effect of Isobavachalcone on the phosphorylation of Akt.

Materials:

-

Cancer cell lines (e.g., OVCAR-8)

-

Isobavachalcone

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with Isobavachalcone at various concentrations for the desired time.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to confirm equal loading.

Luciferase Reporter Assay for NF-κB Signaling Pathway

This protocol is used to assess the effect of Bavachin on NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Bavachin

-

TNF-α (or other NF-κB activator)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.

-

After 24 hours, pre-treat the cells with various concentrations of Bavachin for a specified time.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

After the desired stimulation time, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

RT-PCR for Wnt/β-catenin Target Gene Expression

This protocol is used to analyze the effect of Corylin on the expression of Wnt/β-catenin target genes in osteoblasts.

Materials:

-

Osteoblast cells

-

Corylin

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for Wnt target genes (e.g., Runx2, Osterix) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan master mix

-

Real-time PCR instrument

Procedure:

-

Treat osteoblast cells with Corylin for the desired time.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Perform real-time PCR using primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]

Mandatory Visualizations

Caption: Experimental workflow for the isolation of bioactive compounds and subsequent biological evaluation.

Caption: Isobavachalcone inhibits the PI3K/Akt signaling pathway.

Caption: Bavachin may inhibit the NF-κB signaling pathway.

Caption: Corylin promotes osteoblastic differentiation via the Wnt/β-catenin pathway.

References

- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bavachalcone inhibits osteoclast differentiation through suppression of NFATc1 induction by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wholesale 98% Isobavachalcone (CAS 20784-50-3) | Natural Akt Inhibitor for Cancer Research & Neuroprotection,98% Isobavachalcone (CAS 20784-50-3) | Natural Akt Inhibitor for Cancer Research & Neuroprotection Factory - Cqherb.com [cqherb.com]

- 4. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells [ouci.dntb.gov.ua]

- 6. Activation of Estrogen Receptor by Bavachin from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sadhnahp.com [sadhnahp.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. Wnt/β-catenin signaling pathway is active in pancreatic development of rat embryo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isolation of Bavachromene for Researchers and Drug Development Professionals

An in-depth exploration of the methodologies for obtaining Bavachromene, a promising natural chromene derivative, this guide provides a comprehensive overview of its isolation from natural sources and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

This compound, a prenylated flavonoid found in the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide outlines a detailed protocol for the isolation and purification of this compound from its natural source and presents a plausible, though not yet published, synthetic route. Furthermore, it provides key analytical data for its characterization and delves into its potential mechanism of action by examining its influence on critical signaling pathways.

Isolation of this compound from Psoralea corylifolia

This compound is a naturally occurring compound that can be isolated from the seeds of the plant Psoralea corylifolia, also known as Babchi. The isolation process involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification

This protocol is a composite based on established methods for the separation of similar compounds from Psoralea corylifolia.

1. Plant Material Preparation:

-

Dried seeds of Psoralea corylifolia are ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered seeds are extracted with petroleum ether. This initial extraction is aimed at removing nonpolar compounds, including oils and some terpenoids.

-

Following the petroleum ether extraction, the plant material is then subjected to extraction with a more polar solvent, such as methanol or 70% ethanol, to isolate the flavonoid and chromene constituents, including this compound.[1]

3. Chromatographic Purification:

-

The crude extract obtained from the polar solvent is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be a stepwise increase in ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and concentrated.

-

For higher purity, the semi-purified this compound can be further subjected to preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Isolation

While a specific yield for this compound is not widely reported, the overall yield of extracts from Psoralea corylifolia seeds can provide an estimation.

| Parameter | Value | Reference |

| Plant Material | Psoralea corylifolia seeds | [1] |

| Initial Extraction Solvent | Petroleum Ether | |

| Main Extraction Solvent | 70% Ethanol | [1] |

| Purification Method | Silica Gel Column Chromatography, Preparative HPLC | |

| Estimated Yield | Not explicitly reported for this compound |

Proposed Synthesis of this compound

As of the latest literature review, a total synthesis of this compound has not been explicitly detailed. However, based on the synthesis of structurally similar chromene derivatives, a plausible synthetic route can be proposed. This proposed pathway involves the condensation of a substituted phenol with a prenyl-containing aldehyde or ketone, followed by cyclization to form the chromene ring.

Proposed Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data for Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, δ ppm) | Data not explicitly found in the search results. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not explicitly found in the search results. |

| Mass Spectrometry (m/z) | Data not explicitly found in the search results. |

Note: While the use of these techniques for identification is mentioned in the literature, specific spectral data for this compound was not available in the searched resources.

Biological Activity and Signaling Pathways

This compound, as a chromene derivative, is anticipated to exhibit anti-inflammatory and potentially anti-cancer properties. The mechanism of action for such compounds often involves the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation and cell proliferation.

Proposed Mechanism of Action: Inhibition of Inflammatory Signaling

Caption: Proposed inhibitory action of this compound on NF-κB and MAPK signaling pathways.

This technical guide provides a foundational understanding of the synthesis and isolation of this compound. Further research is warranted to establish a definitive synthetic protocol, fully characterize the compound with detailed spectroscopic data, and elucidate its precise molecular mechanisms of action to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Bavachromene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavachromene is a naturally occurring chalcone found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers and professionals in the field of drug development.

Physical and Chemical Properties

This compound, with the CAS Number 41743-38-8, is a yellow powder. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₄ | [1] |

| Molecular Weight | 322.36 g/mol | [2] |

| Appearance | Yellow Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| UV-Vis Spectrum | Not available |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While many studies confirm its structure using spectroscopic methods, the raw data is not always published. The following represents a compilation of expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are influenced by its aromatic rings, hydroxyl groups, and the chalcone backbone.

¹H NMR and ¹³C NMR Data: Specific experimental ¹H and ¹³C NMR data with chemical shifts and coupling constants for this compound (CAS 41743-38-8) are not available in the public domain literature reviewed. The identification of this compound in various studies is confirmed by NMR, but the detailed spectral data is not provided[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Expected IR Absorption Peaks:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O stretching: A strong absorption peak around 1630-1680 cm⁻¹ due to the α,β-unsaturated ketone.

-

C=C stretching (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region.

Actual experimental FT-IR peak lists for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): Expected at m/z = 322.

-

Fragmentation Pattern: The fragmentation of chalcones is well-documented and typically involves cleavages at the α,β-unsaturated ketone system and fragmentations of the aromatic rings.

Specific experimental mass spectrometry data detailing the fragmentation pattern of this compound is not available in the reviewed literature.

Biological Activities and Signaling Pathways

This compound has been investigated for a range of biological activities, primarily focusing on its anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-Inflammatory Activity

This compound and related compounds from Psoralea corylifolia have demonstrated significant anti-inflammatory effects. This activity is largely attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. This compound exhibits antioxidant properties by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Signaling Pathway: Nrf2

Under basal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their transcription.

Anticancer Activity

This compound and its derivatives have shown promise as anticancer agents, with studies demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. One of the key pathways implicated in these effects is the PI3K/Akt pathway.

Signaling Pathway: PI3K/Akt

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt phosphorylates numerous downstream targets that promote cell survival and inhibit apoptosis. This compound is believed to exert its anticancer effects by inhibiting this pro-survival pathway.

Experimental Protocols

Isolation and Purification of this compound from Psoralea corylifolia

The following is a general protocol for the isolation of this compound, based on common phytochemical extraction techniques.

Detailed Steps:

-

Preparation of Plant Material: Dried seeds of Psoralea corylifolia are ground into a fine powder to increase the surface area for extraction.

-

Defatting: The powdered material is first extracted with a non-polar solvent like n-hexane to remove oils and lipids, which can interfere with subsequent purification steps.

-

Extraction of Chalcones: The defatted plant material (marc) is then extracted with a solvent of medium polarity, such as ethyl acetate or chloroform, in which this compound is soluble. This can be done by maceration (soaking at room temperature) or using a Soxhlet apparatus for more efficient extraction.

-

Concentration: The resulting extract is concentrated using a rotary evaporator under reduced pressure to remove the solvent, yielding a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography using silica gel as the stationary phase.

-

Elution and Fraction Collection: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected at regular intervals.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts or biological samples. The following is a general protocol that can be optimized for specific applications.

HPLC System and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral analysis of a pure standard |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Methodology:

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Extract the sample containing this compound using an appropriate solvent. The extract may need to be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.

-

Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a summary of its known physical and chemical properties, along with an overview of its mechanisms of action and relevant experimental protocols. Further research is needed to fill the gaps in the existing data, particularly concerning its quantitative physical properties and detailed spectral characterization. Such information will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of Cannabichromene (CBC)

Disclaimer: The initial query for "Bavachromene" did not yield significant scientific literature. It is highly probable that this was a typographical error for "Cannabichromene" (CBC), a well-researched phytocannabinoid. This technical guide will, therefore, focus on the established mechanisms of action for Cannabichromene (CBC).

Introduction

Cannabichromene (CBC) is a non-psychoactive phytocannabinoid found in Cannabis sativa.[1] While less studied than THC and CBD, emerging research has highlighted its therapeutic potential, particularly in the realms of inflammation and oncology.[2] This guide provides a detailed overview of the molecular mechanisms underpinning CBC's biological activities, focusing on its anti-inflammatory and anticancer effects. It is intended for researchers, scientists, and professionals in drug development.

Anti-inflammatory Mechanism of Action

CBC has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[3] Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Core Signaling Pathways

1. Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. CBC has been shown to suppress the activation of this pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, CBC treatment inhibits the phosphorylation of NF-κB.[1] This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, including iNOS, IL-1β, IL-6, and TNF-α.[1]

2. Downregulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK signaling cascade, which includes ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation. CBC has been observed to inhibit the phosphorylation of these key MAPK proteins in LPS-stimulated macrophages.[1] Specifically, at a concentration of 20 µM, CBC reduces the protein expression of p44/42 MAPK (ERK1/2), JNK, and p38.[1]

3. Interaction with Transient Receptor Potential (TRP) Channels:

CBC is known to interact with several TRP channels, which are involved in pain and inflammation. It acts as an agonist for both TRPV1 and TRPA1 channels.[4] Prolonged activation of these channels leads to their desensitization, which can block the transmission of pain and inflammatory signals.[4] This mechanism is a key contributor to CBC's analgesic and anti-inflammatory effects.

4. Modulation of the Endocannabinoid System:

CBC is a selective agonist for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and is involved in modulating inflammation.[1] CBC's activation of CB2 receptors is coupled to Gi/o signaling.[3] Furthermore, CBC can inhibit the degradation of the endocannabinoid anandamide by targeting the enzyme fatty acid amide hydrolase (FAAH), thereby enhancing the natural anti-inflammatory tone of the endocannabinoid system.[4]

Visualization of Anti-inflammatory Signaling

Quantitative Data on Anti-inflammatory Effects

| Parameter | Cell Line/Model | Treatment | Concentration | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS + CBC | 20 µM | ~50% inhibition | [1] |

| iNOS mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 74.12% suppression | [1] |

| IL-1β mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 46.22% suppression | [1] |

| TNF-α mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 44.33% suppression | [1] |

| IL-6 mRNA Expression | RAW 264.7 | LPS + CBC | 20 µM | 37.59% suppression | [1] |

| NF-κB Phosphorylation | RAW 264.7 | LPS + CBC | 20 µM | 55.86% inhibition | [1] |

| Cell Viability | RAW 264.7 | CBC | Up to 20 µM | No cytotoxicity | [1] |

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 macrophages were cultured in appropriate media and incubated for 24 hours.[1] To induce inflammation, cells were treated with lipopolysaccharide (LPS) at a concentration of 1.0 µg/mL.[1] After 2 hours of LPS treatment, cells were exposed to CBC at concentrations of 5, 10, and 20 µM for 18 hours.[1]

Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.[1]

Nitric Oxide (NO) Production Assay: NO production was quantified by measuring nitrite levels in the culture supernatant using a Nitric Oxide Plus Detection kit.[1]

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of iNOS, IL-1β, IL-6, and TNF-α.[1]

Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of NF-κB, ERK1/2, JNK, and p38.[1]

Anticancer Mechanism of Action

CBC has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.[5][6] Its mechanisms involve the induction of programmed cell death and the inhibition of cell proliferation and migration.

Core Signaling Pathways and Cellular Effects

1. Induction of Apoptosis and Cell Cycle Arrest:

CBC, often in combination with THC, has been shown to induce apoptosis in urothelial carcinoma cells (T24 and HTB-9).[5] This is accompanied by an arrest of the cell cycle in the S-phase.[5] The pro-apoptotic effects are correlated with the activation of cannabinoid receptors CB1 and CB2.[5]

2. Modulation of Ferroptosis:

In pancreatic cancer cells, CBC treatment has been found to upregulate the expression of genes involved in ferroptosis, a form of iron-dependent programmed cell death.[7]

3. Inhibition of Cell Migration:

In urothelial carcinoma cells, a combination of CBC and THC significantly reduced cell motility in scratch assays.[5] This suggests that CBC can interfere with the processes of cancer cell invasion and metastasis.

4. Interaction with Cannabinoid Receptors:

The cytotoxic effects of CBC in some cancer cell lines are mediated, at least in part, through the CB1 and CB2 receptors.[5] The expression of these receptors can be induced by treatment with CBC and THC.[5]

Visualization of Anticancer Signaling

Quantitative Data on Anticancer Effects

| Cell Line | Cancer Type | Treatment | IC50 | Reference |

| T24 | Urothelial Carcinoma | CBC + THC (~6:1) | 13.68 µg/mL | [5] |

| HTB-9 | Urothelial Carcinoma | CBC + THC (~6:1) | 13.95 µg/mL | [5] |

| U87MG | Glioblastoma | CBC | > 10 ng/µL | [6] |

| T98G | Glioblastoma | CBC | > 10 ng/µL | [6] |

| CCF-STTG1 | Glioblastoma | CBC | > 10 ng/µL | [6] |

| SH-SY5Y | Neuroblastoma | CBC | > 10 ng/µL | [6] |

| MO3.13 | Oligodendroglial | CBC | > 10 ng/µL | [6] |

Experimental Protocols

Cell Culture: Human urothelial carcinoma cell lines (T24, HTB-9), glioblastoma cell lines (U87MG, T98G, CCF-STTG1), a neuroblastoma cell line (SH-SY5Y), and an oligodendroglial cell line (MO3.13) were used.[5][6]

Cytotoxicity Assay: Cell viability was determined using the XTT assay for urothelial carcinoma cells and other standard cell viability assays for glioblastoma and neuroblastoma cell lines.[5][6]

Apoptosis and Cell Cycle Analysis: Fluorescence-activated cell sorting (FACS) was used to analyze apoptosis and the cell cycle distribution of treated cells.[5]

Cell Migration and Invasion Assays: Scratch and transwell assays were performed to assess the effect of CBC on cell migration and invasion.[5]

Gene Expression Analysis: Quantitative PCR (qPCR) was used to determine the expression levels of cannabinoid receptor genes (CNR1 and CNR2).[5] mRNA-seq analysis was conducted to identify changes in gene expression related to cell death pathways in pancreatic cancer cells.[7]

Conclusion

Cannabichromene exhibits significant therapeutic potential through its distinct anti-inflammatory and anticancer mechanisms of action. Its ability to modulate multiple signaling pathways, including NF-κB, MAPK, and those linked to cannabinoid and TRP receptors, underscores its pleiotropic effects. The presented quantitative data and experimental protocols provide a solid foundation for further research and development of CBC as a novel therapeutic agent. Future studies should continue to elucidate the intricate details of its signaling networks and validate its efficacy in preclinical and clinical settings.

References

- 1. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCIL Scientists Targeting Minor Cannabinoids as Potential Cancer Therapeutics | Cancer Center at Illinois [cancer.illinois.edu]

- 3. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabichromene (CBC) Mechanisms on Endocannabinoid System & TRP Channels | Wellspring CBD [wellspringcbd.com]

- 5. Cannabis-Derived Compounds Cannabichromene and Δ9-Tetrahydrocannabinol Interact and Exhibit Cytotoxic Activity against Urothelial Cell Carcinoma Correlated with Inhibition of Cell Migration and Cytoskeleton Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the Antitumor Potential of Cannabichromene, Cannabigerol, and Related Compounds from Cannabis sativa and Piper nigrum Against Malignant Glioma: An In Silico to In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabichromene: integrative modulation of apoptosis, ferroptosis, and endocannabinoid signaling in pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activities of Bavachromene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavachromene, a naturally occurring chromene derivative predominantly isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme-inhibitory effects. Detailed experimental protocols for key assays, quantitative data from pertinent studies, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data

| Assay | Cell Line/Model | Parameter | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ | Data not available for this compound; related chromenes show activity. | [1] |

| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | % Inhibition | Dose-dependent reduction by related chromenes. | [1] |

Note: Quantitative data for this compound's direct anti-inflammatory activity is limited in the reviewed literature. The data presented is for structurally related chromene compounds, suggesting a class effect.

Signaling Pathways

This compound is suggested to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] These pathways are central to the production of pro-inflammatory mediators.[4]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is based on the Griess assay for the quantification of nitrite, a stable product of NO.

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the concentration of nitrite by comparing the absorbance to a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals, which contributes to its protective effects against oxidative stress-related damage.

Quantitative Data

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | Data not available for this compound. | |

| ABTS Radical Scavenging | TEAC (Trolox Equivalent Antioxidant Capacity) | Data not available for this compound. | |

| Ferric Reducing Antioxidant Power (FRAP) | Fe²⁺ Equivalents | Data not available for this compound. |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging capacity of a compound.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

-

Reaction:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

-

Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, inducing apoptosis and inhibiting the proliferation of cancer cells.

Quantitative Data

| Cell Line | Assay | Parameter | Result | Reference |

| Various Cancer Cell Lines | MTT Assay | IC₅₀ / GI₅₀ | Data not available for this compound. Related compounds show activity. | [5][6] |

Note: Specific IC₅₀ or GI₅₀ values for this compound against various cancer cell lines are not well-documented in the available literature. However, related natural products have shown promising results.

Signaling Pathways

The anticancer mechanisms of related compounds often involve the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases.[7] Other potential pathways include cell cycle arrest and inhibition of signaling pathways like PI3K/Akt.[8]

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity

This compound has been investigated for its potential to inhibit the growth of various pathogenic microorganisms.

Quantitative Data

| Microorganism | Assay | Parameter | Result | Reference |

| Gram-positive bacteria (e.g., S. aureus) | Broth Microdilution | MIC (µg/mL) | Data not available for this compound. | |

| Gram-negative bacteria (e.g., E. coli) | Broth Microdilution | MIC (µg/mL) | Data not available for this compound. | |

| Fungi (e.g., C. albicans) | Broth Microdilution | MIC (µg/mL) | Data not available for this compound. |

Note: While the general class of compounds is known for antimicrobial effects, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

-

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Enzyme Inhibitory Activity

This compound has shown potential as an inhibitor of several enzymes implicated in various physiological and pathological processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.[9]

| Enzyme | Substrate | Parameter | Result | Reference |

| Mushroom Tyrosinase | L-DOPA | IC₅₀ | Data not available for this compound. |

-

Reaction Mixture: In a 96-well plate, mix phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.

-

Pre-incubation: Incubate the mixture for 10 minutes at 25°C.

-

Substrate Addition: Add L-DOPA solution to initiate the reaction.

-

Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[10]

-

Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[11][12]

| Enzyme | Substrate | Parameter | Result | Reference |

| Acetylcholinesterase (from Electrophorus electricus) | Acetylthiocholine iodide | IC₅₀ | Data not available for this compound. |

-

Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test solution of this compound.

-

Enzyme Addition: Add the AChE solution and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.

-

Measurement: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the absorbance of this product at 412 nm over time.

-

Calculation: Determine the rate of reaction and calculate the percentage of inhibition. The IC₅₀ value is then determined.

Other Potential Activities

Estrogenic and Anti-estrogenic Activity

This compound and related compounds have been investigated for their ability to interact with estrogen receptors, suggesting potential applications in hormone-related conditions.[13][14][15][16]

Vasorelaxant and Anti-platelet Activity

Some studies on related compounds suggest that they may induce vasorelaxation and inhibit platelet aggregation, indicating potential cardiovascular benefits.[17]

Conclusion

This compound is a promising natural compound with a wide spectrum of potential biological activities. Its anti-inflammatory, antioxidant, and enzyme-inhibitory properties make it a compelling candidate for further investigation in the development of novel therapeutics. However, a significant portion of the currently available data is on related compounds or crude extracts. Therefore, future research should focus on isolating and testing pure this compound to unequivocally determine its specific pharmacological profile and quantitative efficacy. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.

References

- 1. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bavachinin Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]

- 4. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 8. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. ijsr.in [ijsr.in]

- 11. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for estrogenic and antiestrogenic activities of plants growing in Egypt and Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogenic and anti-estrogenic activities of the Thai traditional herb, Butea superba Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bavachromene Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of bavachromene, its derivatives, and analogs. The information is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and Its Analogs

This compound is a naturally occurring chromene compound that can be isolated from plants such as Psoralea corylifolia[1]. The chromene scaffold is a key pharmacophore found in many natural products and has been a subject of significant interest in medicinal chemistry due to its diverse biological activities[1]. Derivatives and analogs of this compound have been synthesized and evaluated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties. This guide will delve into the technical details of these compounds, from their synthesis and experimental evaluation to their molecular mechanisms of action.

Synthesis and Isolation of this compound and Its Derivatives

General Synthesis of Chromene Derivatives

The synthesis of chromene derivatives often involves multi-component reactions, which are efficient for creating molecular diversity. A common method is a one-pot synthesis under microwave irradiation, which can produce 4H-chromene and chromeno[2,3-b]pyridine derivatives in excellent yields[2].

Representative Experimental Protocol: Microwave-Assisted Synthesis of 4H-Chromene Derivatives [3]

-

Reactants:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Phenol derivative (1.0 mmol)

-

Catalyst (e.g., piperidine, 0.5 mL)

-

Solvent (e.g., absolute ethanol, 5 mL)

-

-

Procedure:

-

Combine the aromatic aldehyde, malononitrile, phenol derivative, and absolute ethanol in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

-

Add the catalyst to the mixture.

-

Seal the vessel and place it in a microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature (e.g., 140°C) for 2-5 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction vessel to room temperature.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

If necessary, purify the product by recrystallization from ethanol or by silica gel column chromatography.

-

Dry the final product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

-

Isolation of this compound from Psoralea corylifolia

This compound can be isolated from the seeds of Psoralea corylifolia. The general procedure involves extraction with an organic solvent followed by chromatographic purification.

Representative Experimental Protocol: Extraction and Purification of Compounds from Psoralea corylifolia Seeds [4][5]

-

Extraction:

-

Grind the dried seeds of Psoralea corylifolia into a coarse powder.

-

Soak the powdered seeds in 50% ethanol at room temperature. Perform the soaking three times (e.g., with 300 mL, 150 mL, and 150 mL of solvent for 10 g of powder), with each soaking lasting for 2 hours[6].

-

Alternatively, perform Soxhlet extraction with petroleum ether for 6-8 hours or ultrasonic-assisted extraction with 70% ethanol[4].

-

Collect the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dry the crude extract in a vacuum oven.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Perform column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate mixture.

-

Monitor the fractions using TLC and combine the fractions containing the compound of interest.

-

Further purify the combined fractions by recrystallization or by using techniques like high-speed counter-current chromatography (HSCCC) to obtain pure this compound[7].

-

Confirm the structure and purity of the isolated compound using HPLC, ¹H NMR, and ¹³C NMR.

-

Biological Activities and Quantitative Data

This compound derivatives and analogs have demonstrated a wide range of biological activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

Table 1: IC₅₀ Values of this compound Derivatives and Analogs against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzochromene Derivatives | MCF-7 (Breast) | 4.6 - 21.5 | [8] |

| Benzochromene Derivatives | Various (7 lines) | 4.6 - 21.5 | [8] |

| Chromene Derivative 2 | HT-29 (Colon) | More potent than Doxorubicin | [9] |

| Chromene Derivative 5 | HepG-2 (Liver) | More potent than Doxorubicin | [9] |

| Dihydropyrano[3,2-c]chromenes | HT29 (Colon) | Data available in source | [10] |

| 2-Aminobenzochromenes | HT29 (Colon) | Data available in source | [10] |

| Chromene C1 & C2 | TNBC cell lines | Selectively inhibit viability | [6] |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [4] |

| Coumarin-based derivative 68 | MCF-7 (Breast) | 1.24 | [11] |

| Coumarin-based derivative 69 | MCF-7 (Breast) | 1.65 | [11] |

| Dihydroquinoline derivative 11 | T47D (Breast) | 2.20 | [11] |

| Dihydroquinoline derivative 11 | MCF-7 (Breast) | 3.03 | [11] |

| Dihydroquinoline derivative 11 | MDA-MB-231 (Breast) | 11.90 | [11] |

| Thiazolidine-2,4-dione 108 | MCF-7 (Breast) | 1.27 | [11] |

| Thiazolidine-2,4-dione 109 | MCF-7 (Breast) | 1.31 | [11] |

| Thiazolidine-2,4-dione 110 | MCF-7 (Breast) | 1.50 | [11] |

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of this compound Derivatives and Analogs

| Compound/Derivative | Assay | Effect | Reference |

| Sargachromanol D | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE2 production | [12] |

| 2-phenyl-4H-chromen-4-one (Compound 8) | LPS-stimulated RAW 264.7 cells | Inhibition of NO, IL-6, and TNF-α | [13][14] |

| Cannabichromene (CBC) | LPS-treated RAW 264.7 cells | Inhibition of JNK, ERK, and p38 phosphorylation | [15] |

| Chroman derivative 14 | TNF-α-induced ICAM-1 expression | Potent inhibition | [16] |

Antimicrobial Activity

Table 3: MIC Values of this compound Analogs against Microbial Strains

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Azo-based calix[17]arene derivatives | Bacterial strains | 0.97 - 62.5 | |

| 1,3-bis(aryloxy)propan-2-amines (CPD20) | MRSA strains | 2.5 | |

| 1,3-bis(aryloxy)propan-2-amines (CPD22) | MRSA strains | 2.5 - 5 | |

| 1,3-bis(aryloxy)propan-2-amines (CPD21) | MRSA strains | 5 - 10 | |

| Benzo[h]chromene derivatives | Gram-positive and Gram-negative bacteria | Active at <200 |

Experimental Protocols for Biological Assays

Anticancer Activity Assays

Protocol 1: MTT Assay for Cell Viability [1][3][10]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2)

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Protocol 2: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis [1]

-

Procedure:

-

Treat cells with the test compounds for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a small volume of PBS and add a mixture of AO and EB (1:1 ratio).

-

Incubate for 5 minutes at room temperature in the dark.

-

Observe the cells under a fluorescence microscope.

-

Live cells: Green nucleus with intact structure.

-

Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.

-

-

Anti-inflammatory Activity Assays

Protocol 3: Griess Assay for Nitric Oxide (NO) Production [13][14]

-

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve.

-

Protocol 4: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) [13][14]

-

Procedure:

-

Culture and treat cells as described in the Griess assay protocol.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Mechanisms of Action and Signaling Pathways

This compound and its analogs exert their biological effects through the modulation of various signaling pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often attributed to the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to increase the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptotic cell death[8].

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated through the inhibition of key inflammatory pathways.

-

TLR4/MAPK Signaling Pathway: Some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway. This leads to a downregulation of NO, IL-6, and TNF-α expression[13][14].

-

NF-κB Signaling Pathway: Sargachromanol D, a chromene from algae, inhibits LPS-stimulated inflammation by suppressing the activation of the NF-κB and MAPKs pathways in macrophages[12].

-

PPARG/PI3K/AKT Signaling Pathway: Bavachinin has been found to ameliorate rheumatoid arthritis inflammation by modulating the PPARG/PI3K/AKT signaling pathway. It inhibits the proliferation and migration of fibroblast-like synoviocytes and the production of inflammatory cytokines[5].

Visualizations of Signaling Pathways and Workflows

Experimental Workflow

Caption: General experimental workflow for the study of this compound derivatives.

TLR4/MAPK/NF-κB Signaling Pathway

Caption: Inhibition of the TLR4/MAPK/NF-κB pathway by this compound derivatives.

PPARγ/PI3K/AKT Signaling Pathway

Caption: Modulation of the PPARγ/PI3K/AKT pathway by Bavachinin.

Conclusion

This compound, its derivatives, and analogs represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, are attributed to their ability to modulate key signaling pathways. The synthetic accessibility of the chromene scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel and more potent therapeutic agents. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of these compounds.

References

- 1. In Vitro Anti-Rotaviral Activity of Bavachin Isolated from Psoralea corylifolia L. (Fabaceae) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 4. benchchem.com [benchchem.com]

- 5. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TLR4 signaling induces B7-H1 expression through MAPK pathways in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-kB pathway overview | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Natural Products from Herbal Medicine in TLR4 Signaling for Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data of Bavachromene: A Technical Guide

Disclaimer: Publicly available experimental spectroscopic data for Bavachromene is limited. This guide provides a detailed analysis of a close structural analogue, (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one , to offer representative spectroscopic insights. The methodologies and expected spectral characteristics are applicable to this compound and related chalcones.

This technical guide presents a comprehensive overview of the spectroscopic data for a structural analogue of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Summary

The following tables summarize the quantitative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for the this compound analogue, (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Table 1: ¹H NMR Spectroscopic Data